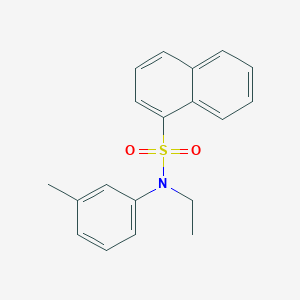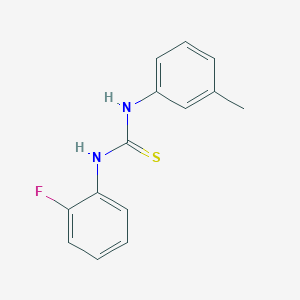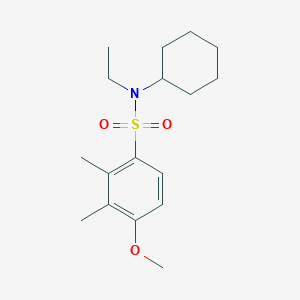![molecular formula C16H26N2O2S B5849287 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as MS-275, is a small molecule inhibitor that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. HDAC inhibitors like MS-275 have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
作用機序
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide exerts its effects by inhibiting the activity of HDACs, which results in the accumulation of acetylated histones and the activation of gene transcription. This leads to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.
実験室実験の利点と制限
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its effects on gene expression and cancer cell biology. However, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide also has limitations, including its potential toxicity and off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of focus is the investigation of 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide could be investigated for its potential use in other conditions, such as neurodegenerative diseases and inflammatory disorders.
合成法
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield the final product.
科学的研究の応用
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to inhibit tumor growth in animal models. 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
4-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-4-6-16(7-5-14)21(19,20)17-10-3-11-18-12-8-15(2)9-13-18/h4-7,15,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWODJWFFOCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)




![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)

![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)